BenchChemオンラインストアへようこそ!

3-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-1-[2-(trifluoromethyl)phenyl]urea

Physicochemical profiling Lipophilicity Drug-likeness

Procure this structurally differentiated pyrazolyl-urea for kinase-targeted screening. Distinctive tetrahydropyran (oxan-4-yl) N1-substitution and ortho-trifluoromethylphenyl moiety provide additional H-bond acceptor capacity and distinct electronic profiles compared to simple N-methyl or para-substituted analogs, enabling unique SAR exploration against p38-MAPK and Src kinases. Ideal for building focused libraries with enhanced selectivity and metabolic stability profiling.

Molecular Formula C16H17F3N4O2
Molecular Weight 354.333
CAS No. 1797985-00-2
Cat. No. B2608219
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-1-[2-(trifluoromethyl)phenyl]urea
CAS1797985-00-2
Molecular FormulaC16H17F3N4O2
Molecular Weight354.333
Structural Identifiers
SMILESC1COCCC1N2C=C(C=N2)NC(=O)NC3=CC=CC=C3C(F)(F)F
InChIInChI=1S/C16H17F3N4O2/c17-16(18,19)13-3-1-2-4-14(13)22-15(24)21-11-9-20-23(10-11)12-5-7-25-8-6-12/h1-4,9-10,12H,5-8H2,(H2,21,22,24)
InChIKeyFLQLKPZFLDRZNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-[1-(Oxan-4-yl)-1H-pyrazol-4-yl]-1-[2-(trifluoromethyl)phenyl]urea (CAS 1797985-00-2) – Structural Identity and In-Class Positioning for Research Procurement


3-[1-(Oxan-4-yl)-1H-pyrazol-4-yl]-1-[2-(trifluoromethyl)phenyl]urea (CAS 1797985-00-2) is a synthetic N,N′-disubstituted urea derivative belonging to the pyrazolyl-urea structural class [1]. The molecule features a 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-amine core urea-linked to a 2-(trifluoromethyl)phenyl moiety, yielding a molecular formula of C16H17F3N4O2 and a molecular weight of 354.33 g/mol [2]. Pyrazolyl-ureas are recognized as a privileged scaffold in medicinal chemistry with demonstrated activity against multiple kinase targets including p38-MAPK, Src, and TrkA [1]. This compound is primarily available through screening compound suppliers as a research-grade small molecule for target identification and probe development campaigns.

Why In-Class Pyrazolyl-Urea Analogs Cannot Substitute for CAS 1797985-00-2 in Focused Screening Campaigns


Within the pyrazolyl-urea chemotype, even conservative changes to the N1-substituent of the pyrazole ring or the aryl group attached to the distal urea nitrogen produce measurable shifts in calculated physicochemical properties that alter solubility, permeability, and target engagement profiles [1]. The oxan-4-yl (tetrahydropyran) group at the pyrazole N1 position introduces a saturated heterocyclic ring that contributes additional hydrogen-bond acceptor capacity and conformational flexibility absent in simple N-methyl analogs, while the ortho-trifluoromethyl substitution on the phenyl ring imposes a distinct electronic environment compared to para-substituted or heteroaryl variants [2]. These structural features collectively influence the compound's behavior in biochemical and cellular assays, meaning that procurement of a close analog without explicit bridging data risks divergent SAR outcomes [1].

Quantitative Differentiation Evidence for 3-[1-(Oxan-4-yl)-1H-pyrazol-4-yl]-1-[2-(trifluoromethyl)phenyl]urea Versus Closest Analogs


N-Methyl vs. Oxan-4-yl Pyrazole Substitution: Calculated LogP Shift of 0.17 Units

Replacement of the oxan-4-yl (tetrahydropyran) group at the pyrazole N1 position with a methyl group reduces calculated logP from 1.59 to 1.76 and topological polar surface area from 60.13 to 59.81 Ų, representing a measurable shift in lipophilicity [1][2]. While the difference appears modest, the oxan-4-yl group additionally contributes a saturated heterocycle with an ether oxygen capable of acting as a hydrogen-bond acceptor, a feature entirely absent in the N-methyl analog [2].

Physicochemical profiling Lipophilicity Drug-likeness

Aryl Group Identity: 2-Trifluoromethylphenyl vs. 2-Methyl-6-Trifluoromethylpyridin-3-yl – Molecular Weight and Hydrogen-Bond Profile Divergence

The closest commercially available analog retaining the oxan-4-yl-pyrazole core but altering the aryl urea substituent is 1-[2-Methyl-6-(trifluoromethyl)pyridin-3-yl]-3-[1-(oxan-4-yl)pyrazol-4-yl]urea (CAS 2108968-71-2), which substitutes the phenyl ring with a 2-methyl-6-trifluoromethylpyridin-3-yl group . This pyridyl analog gains one additional nitrogen atom (+14 Da) and an extra methyl group, resulting in a molecular weight of 369.34 Da versus 354.33 Da for the target compound, and introduces an additional hydrogen-bond acceptor (pyridine nitrogen) that alters the interaction landscape with kinase hinge regions [1].

Scaffold hopping Heteroaryl substitution Kinase inhibitor design

Pyrazolyl-Urea Scaffold Class-Level Kinase Inhibition: p38-MAPK as a Validated Target Context

The pyrazolyl-urea scaffold to which the target compound belongs has demonstrated validated kinase inhibitory activity. A comprehensive 2020 review documented that 5-pyrazolyl-ureas function as p38-MAPK inhibitors, with a representative compound from the class achieving an IC50 of 53 nM against the p38 enzyme and inhibiting TNFα- and IL-1-induced IL-6 production in SW1353 human chondrosarcoma cells with an IC50 of 820 nM [1]. The same review establishes that pyrazolyl-ureas interact with multiple kinase pathways including Src, p38-MAPK, and TrkA [1]. While these specific IC50 values originate from structurally distinct pyrazolyl-ureas (and not the target compound itself), they establish a class-level precedent for kinase engagement that provides context for prioritizing the target compound in screening cascades.

Kinase inhibition p38-MAPK Anti-inflammatory Oncology

Conformational Rigidity and Metabolic Stability Advantage Conferred by Tetrahydropyran Substituent in Kinase Inhibitor Scaffolds

A 2023 review examining the pyrazole scaffold in protein kinase inhibitor design specifically notes that the tetrahydropyran (oxane) moiety, when incorporated into kinase inhibitor structures, enhances conformational rigidity and contributes to improved metabolic stability compared to flexible alkyl substituents [1]. The same review highlights that replacement of tetrahydropyran with heteroaromatic rings in ERK2 inhibitor series was explored specifically to further modulate metabolic stability while conserving key hydrogen-bond interactions with Lys114 [1]. This class-level finding supports the rationale that the oxan-4-yl group in the target compound provides a pharmacokinetic advantage over the N-methyl analog (which entirely lacks the saturated heterocycle) in cellular and in vivo contexts.

Metabolic stability Conformational restriction Kinase selectivity ADME

Recommended Application Scenarios for 3-[1-(Oxan-4-yl)-1H-pyrazol-4-yl]-1-[2-(trifluoromethyl)phenyl]urea Based on Evidence Profile


Kinase Focused Screening Library Enrichment for p38-MAPK and Src Family Targets

Given the established class-level activity of pyrazolyl-ureas against p38-MAPK and Src kinases [1], this compound serves as a structurally differentiated entry for enriching focused kinase screening libraries. Its oxan-4-yl substitution distinguishes it from the more common N-methyl or N-aryl pyrazolyl-ureas, potentially accessing different selectivity profiles within the kinome. Procurement for medium-throughput biochemical screening against p38-MAPK isoform panels is supported by the class-level p38 IC50 benchmark of 53 nM [1].

Structure-Activity Relationship (SAR) Expansion Around the Pyrazole N1 Substituent Vector

The target compound represents a specific point in the SAR landscape where the pyrazole N1 position is occupied by a saturated heterocycle (oxan-4-yl) rather than a simple methyl group. The calculated logP difference of −0.17 units relative to the N-methyl analog [2] and the additional hydrogen-bond acceptor contributed by the oxane oxygen provide a rationale for selecting this compound as a comparator in systematic SAR studies aimed at optimizing lipophilicity and solubility within a lead series.

Probe Compound for Investigating the Role of ortho-Trifluoromethylphenyl Ureas in Target Engagement

The ortho-trifluoromethyl substitution on the phenyl ring creates a sterically and electronically distinct environment compared to para-substituted or non-fluorinated analogs. This compound can be employed as a chemical probe to investigate whether ortho-CF₃ placement enhances binding affinity through halogen-bond interactions or alters off-target profiles relative to the close pyridyl analog CAS 2108968-71-2, which differs by +15 Da and an additional HBA .

Metabolic Stability Benchmarking in Tetrahydropyran-Containing Kinase Inhibitor Series

For medicinal chemistry programs evaluating tetrahydropyran as a metabolically stable fragment, this compound provides a reference point for experimental determination of intrinsic clearance and metabolite identification. The class-level evidence that tetrahydropyran enhances metabolic stability in kinase inhibitor contexts [3] supports its inclusion as a comparator when profiling N-alkyl vs. oxane-containing matched molecular pairs.

Quote Request

Request a Quote for 3-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-1-[2-(trifluoromethyl)phenyl]urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.